molecular formula C8H14N2O B14526228 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole CAS No. 62539-86-0

2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14526228
CAS No.: 62539-86-0
M. Wt: 154.21 g/mol
InChI Key: XDSWIMDCKUQRQT-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole is a chemical compound that features both an aziridine and an oxazole ring Aziridines are three-membered heterocycles containing one nitrogen atom, while oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aziridine ring can be formed by the intramolecular nucleophilic substitution of a haloamine or amino alcohol . The oxazole ring can be synthesized through the cyclization of suitable precursors such as amino alcohols or haloamines .

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts and high temperatures to facilitate the cyclization reactions. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to effect the dehydration of aminoethanol, leading to the formation of aziridine . Similar processes can be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophiles. This reactivity can be harnessed in various applications, including drug development and chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole include:

Uniqueness

The uniqueness of this compound lies in its combination of both aziridine and oxazole rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

62539-86-0

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propan-2-ylaziridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H14N2O/c1-6(2)10-5-7(10)8-9-3-4-11-8/h6-7H,3-5H2,1-2H3

InChI Key

XDSWIMDCKUQRQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC1C2=NCCO2

Origin of Product

United States

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